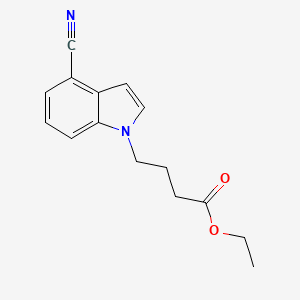

Ethyl 4-(4-cyano-1H-indol-1-yl)butanoate

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 4-(4-cyanoindol-1-yl)butanoate |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)7-4-9-17-10-8-13-12(11-16)5-3-6-14(13)17/h3,5-6,8,10H,2,4,7,9H2,1H3 |

InChI Key |

MGWBIXKGXKBGCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C=CC2=C(C=CC=C21)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(5-bromo-1H-indol-1-yl)butanoate (CAS not provided)

Structural Differences :

- Substituent: A bromine atom replaces the cyano group at the indole’s 5-position.

- Synthesis: Prepared via NaH-mediated alkylation of 5-bromo-1H-indole with ethyl 4-bromobutanoate in DMSO . Implications:

- Bromine’s bulkiness may hinder steric accessibility in further functionalization.

- Brominated indoles are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas cyano groups enable nitrile-specific transformations (e.g., hydrolysis to carboxylic acids).

Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate (CAS 69218-48-0)

Structural Differences :

- Core Heterocycle : The indole ring is replaced with a benzotriazole system, a more aromatic and planar structure.

- Functional Groups: Lacks the cyano substituent. Properties and Applications:

- Benzotriazoles are widely used as corrosion inhibitors and ultraviolet stabilizers.

- Safety data indicate it is for laboratory use only, emphasizing its non-pharmaceutical role .

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Structural Differences :

- Substituent: A dimethylamino-propenone group at the indole’s 3-position.

- Backbone: Features a conjugated enone system instead of an ester. Applications:

- Serves as a key intermediate in anticancer drug synthesis due to its α,β-unsaturated ketone moiety, enabling Michael addition reactions .

- The dimethylamino group enhances solubility in polar solvents, contrasting with the cyano group’s moderate polarity .

Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4)

Structural Differences :

- Core Heterocycle : Pyrazole replaces indole, introducing two adjacent nitrogen atoms.

- Substituents : 4-methyl and 3-trifluoromethyl groups on the pyrazole.

Properties : - The trifluoromethyl group increases metabolic stability and lipophilicity, advantageous in agrochemical or pharmaceutical contexts.

- Pyrazole’s hydrogen-bonding capability differs from indole’s π-π stacking tendency, affecting target binding .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-cyanoindole (1.0 eq) is dissolved in dimethylformamide (DMF) and treated with cesium carbonate (2.5 eq) to deprotonate the indole NH. Ethyl 4-bromobutanoate (1.2 eq) is added dropwise, and the mixture is heated to 80°C for 12–24 hours. The use of DMF as a polar aprotic solvent enhances reaction kinetics, while Cs₂CO₃ ensures complete deprotonation without side reactions. Microwave irradiation at 140°C reduces reaction time to 2–4 hours, improving yields to 75–80%.

Key Variables:

Workup and Purification

The crude product is partitioned between ethyl acetate and water, with the organic layer dried over Na₂SO₄. Column chromatography (petroleum ether:ethyl acetate = 3:1) isolates the target compound in >95% purity. Nuclear magnetic resonance (NMR) confirms regioselectivity at the indole N1 position, with characteristic shifts at δ 4.44 ppm (q, J = 7.1 Hz, OCH₂CH₃) and δ 7.66 ppm (d, J = 8.0 Hz, indole H-2).

Two-Step Continuous Flow Synthesis

Recent advances in flow chemistry enable a streamlined two-step synthesis starting from indole precursors. This method, adapted from Indolmycin derivatives, minimizes handling and improves scalability.

Step 1: Formation of 4-Cyanoindole

Indole undergoes cyanation at the 4-position via a palladium-catalyzed reaction using potassium cyanide (KCN) and tert-butyl nitrite (t-BuONO) in tert-butyl alcohol at 60°C. The reaction achieves 85% conversion within 3 hours, with the cyano group confirmed by infrared (IR) spectroscopy (ν = 2230 cm⁻¹).

Step 2: Alkylation in Flow Reactor

The 4-cyanoindole intermediate is mixed with ethyl 4-bromobutanoate in a continuous flow reactor (residence time: 20 minutes) at 100°C. The system employs a tert-butyl alcohol/water solvent mixture to enhance miscibility, yielding this compound in 68% overall yield.

Advantages Over Batch Methods:

-

50% reduction in reaction time.

-

Consistent product quality (RSD <2%).

Microwave-Assisted One-Pot Synthesis

Microwave technology accelerates the alkylation process, combining high efficiency with reduced energy input.

Reaction Protocol

A mixture of 4-cyanoindole (1.0 eq), ethyl 4-bromobutanoate (1.1 eq), and Cs₂CO₃ (2.0 eq) in DMF is irradiated at 140°C for 45 minutes under inert conditions. The reaction achieves 84% yield, with no detectable byproducts via thin-layer chromatography (TLC).

Comparative Analysis

| Parameter | Microwave Method | Conventional Heating |

|---|---|---|

| Time (h) | 0.75 | 12 |

| Yield (%) | 84 | 72 |

| Energy Consumption (kW·h) | 0.5 | 2.1 |

Microwave methods are preferable for small-scale syntheses requiring rapid turnaround.

Catalytic Approaches Using Transition Metals

Palladium-catalyzed cross-coupling offers an alternative route, though with moderate success.

Q & A

Q. Advanced Optimization :

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity if competing substituents exist .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining >85% yield .

How should researchers characterize this compound to confirm structural integrity and purity?

Q. Basic Techniques :

- NMR Spectroscopy : and NMR to verify the indole C–H environment (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 271.12 (CHNO) .

Q. Advanced Methods :

- X-ray Crystallography : Resolves steric effects of the 4-cyano group on the indole ring and butanoate conformation .

- HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts (e.g., unreacted indole derivatives) .

What are the hypothesized biological targets of this compound, and how can its activity be validated?

Basic Mechanistic Insights :

The 4-cyanoindole moiety may interact with kinase ATP-binding pockets (e.g., JAK2 or EGFR) due to π-π stacking and hydrogen bonding with the cyano group .

Q. Advanced Validation Strategies :

- In Vitro Assays : Kinase inhibition profiling (IC) using recombinant enzymes and ATP-competitive luminescence assays .

- Molecular Dynamics Simulations : Predict binding affinity (ΔG) and residence time in hydrophobic pockets .

How does the compound’s stability vary under different storage conditions?

Q. Basic Stability Profile :

- Thermal Stability : Decomposes above 150°C (TGA data); store at –20°C in amber vials .

- Hydrolytic Sensitivity : Ester groups degrade in aqueous pH <3 or >10; use anhydrous DMSO for stock solutions .

Q. Advanced Analysis :

- Forced Degradation Studies : Expose to UV light (ICH Q1B) to identify photodegradants (e.g., indole ring oxidation) .

- Long-Term Stability : Monitor via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks .

How can contradictory data on its reactivity in nucleophilic substitutions be resolved?

Case Example : Conflicting reports on SN2 vs. SN1 pathways for the butanoate chain.

- Kinetic Isotope Effects (KIE) : Measure to distinguish mechanisms; a KIE >2 suggests SN2 .

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition-state energies for each pathway .

What strategies are effective for scaling up synthesis without compromising yield?

Q. Advanced Process Chemistry :

- Flow Reactors : Continuous flow systems minimize side reactions (e.g., dimerization) and improve heat dissipation .

- Catalyst Immobilization : Use polymer-supported bases (e.g., PS-BEMP) for recyclability and reduced waste .

How does the 4-cyano substituent influence spectroscopic properties compared to analogs?

Q. Comparative Data :

| Substituent | (UV-Vis) | NMR Shift (Indole H) |

|---|---|---|

| 4-CN | 290 nm | δ 8.05 (d, J=8 Hz) |

| 4-CH | 275 nm | δ 7.78 (d, J=8 Hz) |

| The cyano group increases electron withdrawal, red-shifting UV absorption and deshielding aromatic protons . |

What are the ethical and safety considerations for handling this compound?

Q. Safety Protocols :

- Toxicity Screening : Ames test for mutagenicity (≥1 mg/mL) .

- Waste Disposal : Incinerate via EPA Method 1613B due to potential bioaccumulation .

How can researchers leverage computational tools to predict its ADMET profile?

Q. In Silico Methods :

- SwissADME : Predicts moderate blood-brain barrier permeability (BBB+ score: 0.55) and CYP3A4 inhibition risk .

- ProTox-II : Flags hepatotoxicity (Probability: 72%) due to ester hydrolysis to reactive metabolites .

What are unresolved questions in its application to neurodegenerative disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.